Trifluoperazine-d3 Dihydrochloride
CAS No.: 81498-90-0
Cat. No.: VC0022002
Molecular Formula: C21H24F3N3S
Molecular Weight: 410.518
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81498-90-0 |
|---|---|
| Molecular Formula | C21H24F3N3S |
| Molecular Weight | 410.518 |
| IUPAC Name | 10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine |
| Standard InChI | InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3 |
| Standard InChI Key | ZEWQUBUPAILYHI-FIBGUPNXSA-N |
| SMILES | CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Introduction
Chemical Structure and Properties
Trifluoperazine-d3 Dihydrochloride is a deuterium-labeled version of trifluoperazine dihydrochloride, where three hydrogen atoms in the methyl group have been replaced with deuterium atoms. This strategic substitution creates a compound with nearly identical chemical behavior to the parent molecule but with a distinguishable mass, making it ideal for analytical applications.
Basic Chemical Information
| Parameter | Value |
|---|---|
| Chemical Name | 10-[3-(4-methyl-d3-1-piperazinyl)propyl]-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride |
| Molecular Formula | C₂₁H₂₁D₃F₃N₃S·2HCl |
| Molecular Weight | 483.44 g/mol |
| CAS Number | 1432064-02-2 |
| Parent Compound CAS | 440-17-5 (unlabeled trifluoperazine dihydrochloride) |
| Synonyms | TFP-d3, Eskazine-d3, Stelazine-d3, Modalina-d3, Eskazinyl-d3, Triftazin-d3, Triphthasine-d3 |
The compound features a phenothiazine core structure with a trifluoromethyl group at position 2 and a piperazine side chain containing the deuterium-labeled methyl group . The dihydrochloride salt form enhances its stability and solubility characteristics for laboratory applications.
Physical Properties
Trifluoperazine-d3 Dihydrochloride typically exists as a solid at room temperature, with solubility characteristics similar to the non-deuterated form. It is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, which are common solvents used for preparing stock solutions in laboratory settings .
Deuterium Labeling Significance
| Parameter | Specification |
|---|---|
| Chemical Purity | ≥95% (Trifluoperazine) |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d3) |
| Non-deuterated form | ≤1% d0 |
This high level of deuterium incorporation ensures reliable performance in analytical applications, particularly when used as an internal standard for quantitative measurements .
Pharmacokinetic Considerations
The incorporation of deuterium atoms can potentially alter a compound's pharmacokinetic properties. This aspect is particularly important when considering the use of deuterated compounds in drug development and metabolism studies . While Trifluoperazine-d3 is primarily used as an analytical standard rather than a therapeutic agent, this property is worth noting for research contexts involving metabolic investigations.
Analytical Applications
Internal Standard for Mass Spectrometry
The primary application of Trifluoperazine-d3 Dihydrochloride is as an internal standard for the quantification of trifluoperazine using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
When used as an internal standard, the compound provides several advantages:
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Chemical behavior nearly identical to the analyte of interest
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Distinguishable mass due to deuterium labeling
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Compensation for variations in sample preparation and instrument response
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Enhanced accuracy in quantitative determinations
Analytical Method Development
For optimal results when using Trifluoperazine-d3 as an internal standard, analysts typically:
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Prepare stock solutions by dissolving the compound in appropriate solvents (DMSO or methanol)
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Add a known concentration to samples before extraction
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Create calibration curves using peak intensity ratios (deuterated versus unlabeled)
The accuracy of sample weight in commercial preparations is typically between 5% over and 2% under the amount shown on the product label. For applications requiring higher precision, quantitation against a more precisely weighed unlabeled standard is recommended .
| Receptor | Affinity/Activity |
|---|---|
| Dopamine D2 receptor | Potent inhibitor (Kd = 0.96 nM) |
| Dopamine D4-like receptor | Lower affinity (Kd = 44 nM) |
| Serotonin 5-HT2A receptor | Lower affinity (Kd = 135 nM) |
| α1-adrenergic receptors | Selective antagonist (Ki = 24 nM for α1A) |
| α2-adrenergic subtypes | Lower affinity (Ki values: 653, 163, 391 nM for α2A, α2B, α2C respectively) |
| Calmodulin (CaM) | Antagonist |
| Calsequestrin (CSQ) | Alters calcium-binding properties |
| Type-2 ryanodine receptors | Activator (CaM and CSQ independent) |
These pharmacological properties underlie the therapeutic applications of trifluoperazine as an antipsychotic and antiemetic agent .
Biochemical Effects
Trifluoperazine has demonstrated several notable biochemical effects in research settings:
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Inhibition of glycogenolysis, gluconeogenesis, and ureogenesis due to alpha 1-adrenergic stimulation in rat hepatocytes
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Greater potency at alpha 1-adrenergic receptors compared to alpha 2-adrenergic receptors
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Antagonism of calmodulin and alteration of calcium-binding properties
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Activation of type-2 ryanodine receptors independent of its calmodulin and calsequestrin activity
These properties make the parent compound valuable for various research applications in neuroscience and cell signaling studies .
| Parameter | Typical Specification |
|---|---|
| Form | Solid |
| Purity | ≥95% |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d3) |
| Storage Temperature | -20°C |
| Shelf Life/Re-test Period | Up to 5 years for isotope-labeled compounds |
| Certificate of Analysis | Includes NMR spectra and HPLC chromatogram |
These specifications ensure the reliability and suitability of the compound for analytical applications .
Research Applications Beyond Standard Analysis
Metabolic Studies
The deuterated form of trifluoperazine provides valuable tools for studying the metabolic pathways of the parent compound. By using mass spectrometry, researchers can track the fate of the deuterium labels and gain insights into biotransformation processes.
Pharmaceutical Development
In drug development contexts, deuterated compounds like Trifluoperazine-d3 serve several important functions:
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Reference standards for quality control
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Tools for studying absorption, distribution, metabolism, and excretion (ADME) properties
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Internal standards for bioanalytical method validation
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Potential lead compounds with modified pharmacokinetic properties
Comparative Analysis with Non-deuterated Form
While chemically similar to the non-deuterated form, several key differences distinguish Trifluoperazine-d3 Dihydrochloride:
| Parameter | Trifluoperazine Dihydrochloride | Trifluoperazine-d3 Dihydrochloride |
|---|---|---|
| Molecular Formula | C₂₁H₂₄F₃N₃S·2HCl | C₂₁H₂₁D₃F₃N₃S·2HCl |
| Molecular Weight | 480.42 g/mol | 483.44 g/mol |
| Mass Spectrum | Parent mass peak at m/z 407.5 | Parent mass peak shifted by +3 amu |
| Primary Use | Therapeutic (antipsychotic) | Analytical standard |
| Metabolic Behavior | Standard metabolic pathways | Potentially altered kinetics due to deuterium isotope effects |
These differences, particularly the mass shift, are essential for the compound's function as an internal standard in mass spectrometric analyses .
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- concentration of a solution resulting from a known mass of compound in a specific volume